molecular formula C14H17FN2O B10816212 4-(3-(4-Fluorophenoxy)propyl)-3,5-dimethyl-1H-pyrazole

4-(3-(4-Fluorophenoxy)propyl)-3,5-dimethyl-1H-pyrazole

Cat. No.: B10816212
M. Wt: 248.30 g/mol
InChI Key: QUKUTVLUNIHTJQ-UHFFFAOYSA-N
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Description

4-(3-(4-Fluorophenoxy)propyl)-3,5-dimethyl-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a fluorophenoxy group attached to a propyl chain, which is further connected to a dimethylpyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-Fluorophenoxy)propyl)-3,5-dimethyl-1H-pyrazole typically involves a multi-step process. One common method starts with the preparation of the intermediate 4-fluorophenol, which is then reacted with 3-bromopropylamine to form 3-(4-fluorophenoxy)propylamine. This intermediate is subsequently reacted with 3,5-dimethylpyrazole under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and catalysts like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-Fluorophenoxy)propyl)-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the fluorophenoxy group, where the fluorine atom can be replaced by other substituents using reagents like sodium iodide or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium iodide in acetone or lithium aluminum hydride in ether.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives with hydrogenated bonds.

    Substitution: Formation of substituted derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

4-(3-(4-Fluorophenoxy)propyl)-3,5-dimethyl-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as an analgesic or anti-cancer agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(3-(4-Fluorophenoxy)propyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways. Additionally, it can inhibit or activate specific enzymes, affecting metabolic processes and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-(3-(4-Chlorophenoxy)propyl)-3,5-dimethyl-1H-pyrazole: Similar structure with a chlorine atom instead of fluorine.

    4-(3-(4-Bromophenoxy)propyl)-3,5-dimethyl-1H-pyrazole: Similar structure with a bromine atom instead of fluorine.

    4-(3-(4-Methylphenoxy)propyl)-3,5-dimethyl-1H-pyrazole: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 4-(3-(4-Fluorophenoxy)propyl)-3,5-dimethyl-1H-pyrazole imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

4-[3-(4-fluorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O/c1-10-14(11(2)17-16-10)4-3-9-18-13-7-5-12(15)6-8-13/h5-8H,3-4,9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKUTVLUNIHTJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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